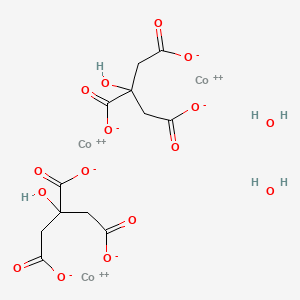
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-39-8 . It has a molecular weight of 356.23 . The compound is used in scientific research and has diverse applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The compound has the IUPAC name(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)methanamine hydrobromide . Its InChI Code is 1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H .
Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Amine-functionalized materials have shown promise in the environmental remediation of persistent organic pollutants through Advanced Oxidation Processes (AOPs). The amine groups in such compounds facilitate the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This makes (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide potentially valuable for creating next-generation sorbents tailored to effectively capture and degrade these contaminants from municipal water and wastewater at relatively low concentrations (Ateia et al., 2019).
Photolabile Protecting Groups in Synthetic Chemistry
Compounds with photolabile protecting groups, such as those containing dimethoxybenzyl moieties, are instrumental in synthetic chemistry for the selective protection and deprotection of functional groups. This technique facilitates the synthesis of complex molecules by allowing specific reactions to occur in the presence of sensitive functionalities that would otherwise react or be destroyed. The application of photolabile protecting groups, including those related to (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide, underscores a significant development in synthetic strategies, enabling the construction of molecules with high precision and efficiency (Amit, Zehavi, & Patchornik, 1974).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLQYZRDPEZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)







